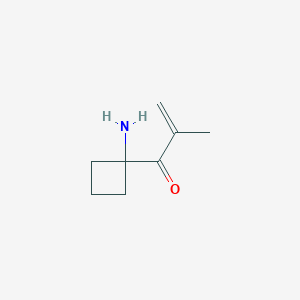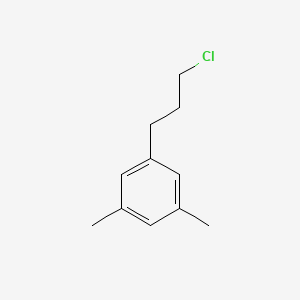
1-(3-Chloropropyl)-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3,5-dimethylbenzene typically involves the alkylation of 3,5-dimethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The reduction of the chloropropyl group can yield the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 1-(3-hydroxypropyl)-3,5-dimethylbenzene or 1-(3-aminopropyl)-3,5-dimethylbenzene.
Oxidation: Formation of 1-(3-carboxypropyl)-3,5-dimethylbenzene.
Reduction: Formation of 1-(3-propyl)-3,5-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The benzene ring and methyl groups contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.
(3-Chloropropyl)trimethoxysilane: Contains a silane group instead of a benzene ring.
Uniqueness
1-(3-Chloropropyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
Propiedades
Fórmula molecular |
C11H15Cl |
|---|---|
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3 |
Clave InChI |
XMLFPXSMMOMVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


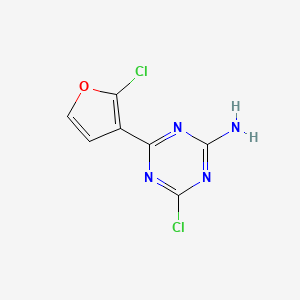

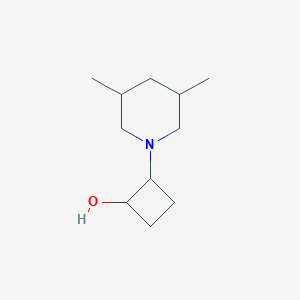
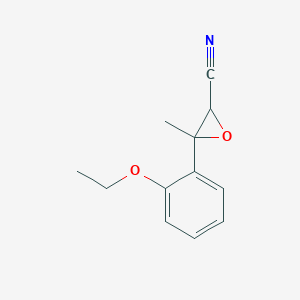
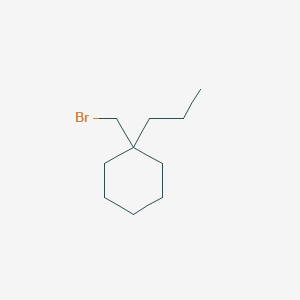

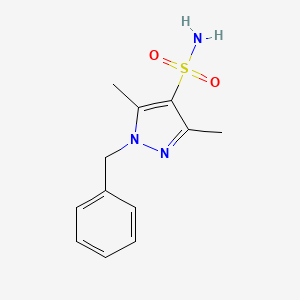
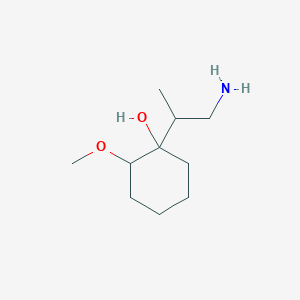


![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)

